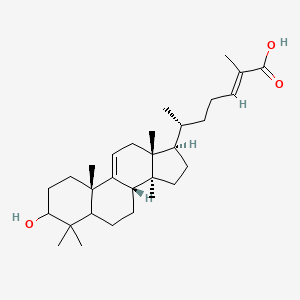

3-Hydroxylanost-9(11),24-dien-26-oic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxylanost-9(11),24-dien-26-oic acid is a lanostane-type triterpenoid compound. It is derived from natural sources such as the roots of Kadsura heteroclita and is known for its diverse biological activities. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxylanost-9(11),24-dien-26-oic acid typically involves the extraction of lanostane triterpenoids from natural sources followed by chemical modifications. One common method includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions often involve controlled temperatures and the use of specific reagents to achieve the desired modifications.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification and chemical modification processes. The use of biotechnological methods, such as the expression of specific genes in yeast, has also been explored to enhance the yield and efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxylanost-9(11),24-dien-26-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects

3-Hydroxylanost-9(11),24-dien-26-oic acid has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages. In a study evaluating various lanostane triterpenoids, this compound was found to exhibit comparable effects to other known anti-inflammatory agents . The inhibition of NO production is critical as excessive NO is linked to various inflammatory diseases.

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which help mitigate oxidative stress—a contributor to aging and various degenerative diseases. By reducing reactive oxygen species (ROS), it aids in protecting cellular integrity and function . This aspect makes it a candidate for further exploration in anti-aging therapies.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making it a potential lead compound for cancer treatment research . Further investigations are necessary to elucidate its efficacy and safety profiles.

Case Study 1: Anti-inflammatory Research

In a study conducted by Pu et al., various lanostane triterpenoids were isolated from the sclerotia of Poria cocos. Among these compounds, this compound was evaluated for its ability to inhibit NO production. The results indicated that it effectively reduced NO levels in a dose-dependent manner, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Properties in Model Organisms

Research involving Caenorhabditis elegans demonstrated that triterpenoids like this compound can modulate oxidative stress responses. The study showed that dietary supplementation with this compound improved longevity and reduced fat storage by enhancing the organism's antioxidant defenses .

Summary of Findings

Wirkmechanismus

The mechanism of action of 3-Hydroxylanost-9(11),24-dien-26-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. The compound exerts its effects by binding to receptors and enzymes, thereby influencing various cellular processes .

Vergleich Mit ähnlichen Verbindungen

- Ganoderic acid S

- 3,7,15-Trihydroxy-11,23-dioxolanost-8-en-26-oic acid

- (3β)-3-Hydroxylanosta-7,9(11),24-trien-21-oic acid

Uniqueness: 3-Hydroxylanost-9(11),24-dien-26-oic acid is unique due to its specific structural features and the presence of hydroxyl groups that contribute to its distinct biological activities. Compared to similar compounds, it has shown potent anti-inflammatory and anti-tumor effects, making it a valuable compound for further research and development .

Biologische Aktivität

3-Hydroxylanost-9(11),24-dien-26-oic acid is a triterpenoid compound derived from lanostane, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.

The molecular formula of this compound is C30H46O3 with a molecular weight of 454.68 g/mol. Its structure includes multiple hydroxyl groups and a unique lanostane skeleton, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C30H46O3 |

| Molecular Weight | 454.68 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 565.4 ± 43.0 °C |

| Flash Point | 309.8 ± 24.7 °C |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) production in macrophages, which is a critical mediator in inflammatory responses. For instance, compounds derived from lanostane structures have shown IC50 values indicating effective inhibition of NO production:

- Pardinols B and E-H : IC50 values ranging from 5.3 to 14.7 μM.

- Coriacoic acids : IC50 values from 49.43 to 82.32 μM in inhibiting NO production.

These findings suggest that the compound may modulate inflammatory pathways by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through inhibition of the NF-kB signaling pathway .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been explored, particularly in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics:

- Schisandra pubescens : Extracts containing this compound demonstrated cytotoxicity against cancer cells, suggesting potential applications in anticancer drug development .

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. It appears to function as a modulator of key enzymes involved in inflammatory processes and cellular proliferation:

- Inhibition of iNOS and COX-2 : By reducing the expression of these enzymes, the compound effectively lowers the levels of pro-inflammatory mediators.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of triterpenoids similar to this compound in preclinical settings:

- Case Study on Anti-inflammatory Activity : A study demonstrated that lanostane triterpenoids significantly reduced inflammation in mouse models induced by TPA (12-O-tetradecanoylphorbol-13-acetate). The most potent compounds showed IC50 values below 100 nM, illustrating strong anti-inflammatory effects.

- Cancer Cell Line Studies : In vitro analyses on human breast cancer cell lines revealed that treatment with extracts containing this compound led to a marked decrease in cell viability and increased apoptosis markers.

Eigenschaften

IUPAC Name |

(E,6R)-6-[(8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24?,25?,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRXJKGUEOMVRD-ARLMZJGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.